molecular formula C8H7BrO3S B170256 Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate CAS No. 137090-42-7

Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate

Cat. No.: B170256
CAS No.: 137090-42-7
M. Wt: 263.11 g/mol
InChI Key: LXADGPLPPGQZNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate, also known as this compound, is a useful research compound. Its molecular formula is C8H7BrO3S and its molecular weight is 263.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

137090-42-7

Molecular Formula

C8H7BrO3S

Molecular Weight

263.11 g/mol

IUPAC Name

methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate

InChI

InChI=1S/C8H7BrO3S/c1-12-8(11)4-5(10)6-2-3-7(9)13-6/h2-3H,4H2,1H3

InChI Key

LXADGPLPPGQZNI-UHFFFAOYSA-N

SMILES

COC(=O)CC(=O)C1=CC=C(S1)Br

Canonical SMILES

COC(=O)CC(=O)C1=CC=C(S1)Br

Synonyms

5-BROMO-BETA-OXO-2-THIOPHENEPROPANOIC ACID METHYL ESTER

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium hydride (1.95 g of 60% dispersion in oil, 0.045 mol), dimethyl carbonate (50 mL) and THF (40 mL) were added to a flame dried flask equipped with stirrer and dropping funnel. 2-Acetyl-5-bromothiophene (5.0 g, 0.024 mol) in 20 mL THF was added dropwise. The mixture was then heated at reflux for 2 hours, then poured into 250 mL of water, acidified to pH 2.0 with 1N HCl and extracted 3×200 mL ether. The organic layers were combined, dried (MgSO4) and stripped to yield 6.4 g (99%) of present title product as an oil; tlc Rf 0.42 (CHCl3).
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a 500 mL round bottom flask was added a suspension of sodium hydride (1.950 g, 48.76 mmol) in tetrahydrofuran (250.00 mL, 3082.3 mmol). Dimethyl carbonate (8.218 mL, 97.53 mmol) was added followed by 2-bromo-5-acetylthiophene (5.000 g, 24.382 mmol) which was added in portions. The reaction mixture was heated to 60° C. and allowed to stir for 18 hours. The reaction was cooled to ambient temperature and quenched by the dropwise addition of water (100.0 mL). The mixture was acidified to pH 2 with 6N HCl (8.00 mL) and extracted with diethyl ether (150.00 mL×3). The combined organic layers were dried over anhydrous MgSO4, filtered and concentrated under reduced pressure. The crude material was split in half and dry loaded onto silica gel and then purified using a ISCO (40 g cartridge, gradient hexanes to 25% EtOAc over 30 min) to afford the title compound (5.547 g, 82%) as a brown oil. LC/MS (AA) ES+ 263, 265. 1H NMR (dmso-d6, 400 MHz): δ 7.87 (d, 1H), 7.45 (d, 1H), 4.13 (s, 2H), 3.65 (s, 3H).
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
8.218 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Yield
82%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.